This compound can be classified under piperidine derivatives, which are known for their diverse biological activities. The specific structure of 4-(2-Aminoethyl)-1-benzylpiperidin-3-ol allows it to interact with biological targets, making it a subject of interest in drug development and synthetic organic chemistry. Its molecular formula is C14H22N2O, with a molecular weight of approximately 234.34 g/mol.
The synthesis of 4-(2-Aminoethyl)-1-benzylpiperidin-3-ol typically involves several key steps:
In industrial settings, the production methods are optimized for large-scale synthesis. Continuous flow reactors may be employed to control reaction conditions more effectively, improving yield and purity.
The molecular structure of 4-(2-Aminoethyl)-1-benzylpiperidin-3-ol features:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C14H22N2O |
Molecular Weight | 234.34 g/mol |
IUPAC Name | 4-(2-aminoethyl)-1-benzylpiperidin-3-ol |
InChI | InChI=1S/C14H22N2O/c15-9-8-14(17)7-4-10-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,17H,4,7-12,15H2 |
InChI Key | YENSJAMMGAGXML-UHFFFAOYSA-N |
Canonical SMILES | C1CC(CN(C1)CC2=CC=CC=C2)(CCN)O |
4-(2-Aminoethyl)-1-benzylpiperidin-3-ol undergoes various chemical reactions:
The following reagents are commonly used in reactions involving this compound:
The mechanism of action for 4-(2-Aminoethyl)-1-benzylpiperidin-3-ol involves its interaction with specific molecular targets such as receptors or enzymes. By binding to these targets, the compound modulates their activity, which can lead to various biological effects including enzyme inhibition or altered receptor signaling pathways.
The physical properties include:
Key chemical properties involve:
Relevant data indicates that this compound may exhibit stability under standard laboratory conditions but should be handled with care due to potential reactivity under certain conditions.
4-(2-Aminoethyl)-1-benzylpiperidin-3-ol has several applications in scientific research:
CAS No.: 69-43-2
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5